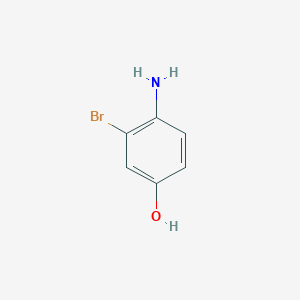

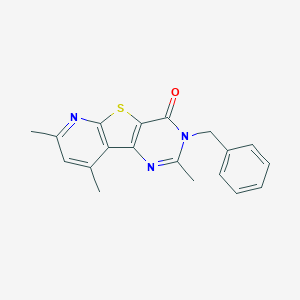

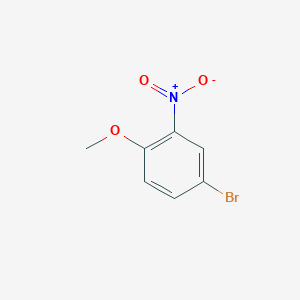

![molecular formula C7H5NOS B183330 Thieno[3,2-b]pyridin-6-ol CAS No. 115063-93-9](/img/structure/B183330.png)

Thieno[3,2-b]pyridin-6-ol

描述

Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H5NOS . It has a molecular weight of 152.2 . The IUPAC name for this compound is 1H-1lambda3-thieno[3,2-b]pyridin-6-ol .

Molecular Structure Analysis

The InChI code for Thieno[3,2-b]pyridin-6-ol is1S/C7H6NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H . The compound has a topological polar surface area of 61.4 Ų and a complexity of 131 . Physical And Chemical Properties Analysis

Thieno[3,2-b]pyridin-6-ol has a molecular weight of 151.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 151.00918496 g/mol .科学研究应用

Anticancer Activity

Thieno[3,2-b]pyridin-6-ol: derivatives have been identified as potential anticancer agents. Their ability to inhibit Pim-1 kinase, a protein involved in cell cycle regulation, makes them valuable in the study of cancer treatment strategies .

Antimicrobial and Antifungal Applications

These compounds exhibit significant antimicrobial and antifungal properties. They have been used in the development of new treatments for infectious diseases, targeting a range of pathogens with their unique chemical structure .

Antimalarial Properties

The structural features of Thieno[3,2-b]pyridin-6-ol make it a candidate for antimalarial drug development. Its efficacy against Plasmodium species, which cause malaria, is of particular interest in medicinal chemistry .

Anti-Alzheimer’s Research

Research has indicated that Thieno[3,2-b]pyridin-6-ol derivatives could play a role in the management of Alzheimer’s disease. Their interaction with biological targets associated with the disease offers a promising avenue for therapeutic intervention .

Anti-Inflammatory and Analgesic Effects

The compound’s anti-inflammatory properties are being explored for the development of new analgesics. Its ability to modulate inflammatory pathways could lead to effective treatments for chronic pain and inflammation .

Insecticidal and Antiviral Activities

Thieno[3,2-b]pyridin-6-ol: has shown potential as an insecticide, providing an alternative to traditional chemical agents. Additionally, its antiviral activity is being investigated, particularly in the context of emerging viral infections .

Modulation of Multidrug Resistance

In the field of pharmacology, Thieno[3,2-b]pyridin-6-ol derivatives have been studied as modulators of multidrug resistance in cancer cells. This could enhance the efficacy of chemotherapy by overcoming resistance mechanisms .

Agrochemical Applications

Beyond pharmaceuticals, Thieno[3,2-b]pyridin-6-ol finds applications in agrochemistry. Its molecular structure is utilized in the synthesis of advanced crop protection agents, contributing to sustainable farming practices .

作用机制

Target of Action

Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound with potential pharmacological properties . .

Mode of Action

Thieno[2,3-b]pyridines, a related class of compounds, have been reported to exhibit various biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Biochemical Pathways

Related thieno[2,3-b]pyridines have been reported to exhibit various pharmacological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One source suggests that it may have favorable lipophilicity, which could potentially impact its bioavailability .

Result of Action

A related compound, i2, which contains a pyrazolo[3,4-b]pyridin-6-one scaffold, has been reported to exhibit potent cytotoxicity against various tumor cell lines, including mda-mb-231, hela, mcf-7, hepg2, cne2, and hct116 . I2 was found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

属性

IUPAC Name |

thieno[3,2-b]pyridin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIDGVLPNKUNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602984 | |

| Record name | Thieno[3,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]pyridin-6-ol | |

CAS RN |

115063-93-9 | |

| Record name | Thieno[3,2-b]pyridin-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115063-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[3,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

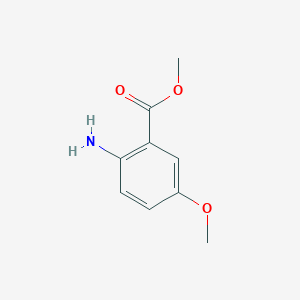

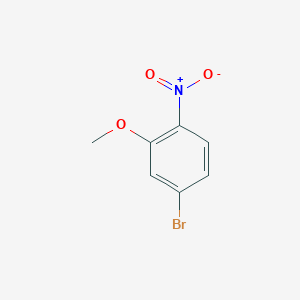

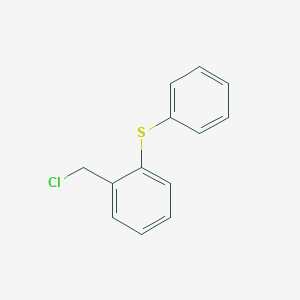

![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)

![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)